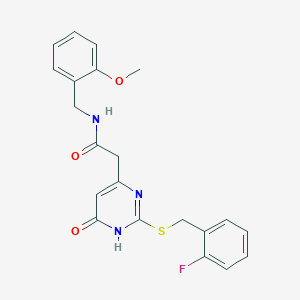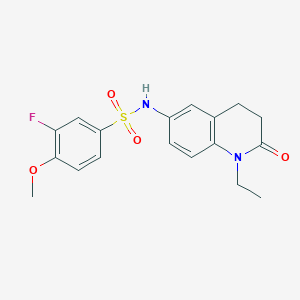![molecular formula C18H14N4 B2813393 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 32016-25-4](/img/structure/B2813393.png)
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring, with phenyl groups attached at the 3 and 6 positions. It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .
Mecanismo De Acción
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine class have been found to inhibit various enzymes and receptors, such as cyclin-dependent kinase 2 (cdk2) and gaba receptors .
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, including those involved in cell cycle regulation and neurotransmission .
Result of Action
Related compounds have been found to have significant inhibitory activity against various cancer cell lines .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a two-step process. Initially, 3-aminopyrazoles are prepared by reacting enaminonitriles with hydrazine hydrate. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at approximately 60°C in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media. This reaction yields 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amines with high regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of environmentally friendly reagents and conditions, such as aqueous media and KHSO₄, makes this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyrimidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antitumor, and antibacterial effects.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diphenylpyrazolo[1,5-a]pyrimidine: Similar structure but with phenyl groups at different positions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups, leading to different chemical properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with distinct functional groups
Uniqueness
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of phenyl groups at the 3 and 6 positions. This structural arrangement contributes to its distinct pharmacological activities and makes it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDTUZUUXMOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2813314.png)
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)


![4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2813322.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)

![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2813328.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)
![(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide](/img/structure/B2813333.png)
